molecular formula C25H21NO6 B14881338 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B14881338
M. Wt: 431.4 g/mol
InChI Key: GTMJEYNEFXQZBF-LNVKXUELSA-N
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Description

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a dihydrobenzo[b][1,4]dioxine moiety, a hydroxy group, and a furan ring

Preparation Methods

The synthesis of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods would involve optimizing these steps for higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO6/c1-15-7-9-19(32-15)22-21(23(27)17-8-10-18-20(13-17)31-12-11-30-18)24(28)25(29)26(22)14-16-5-3-2-4-6-16/h2-10,13,22,27H,11-12,14H2,1H3/b23-21-

InChI Key

GTMJEYNEFXQZBF-LNVKXUELSA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(\C3=CC4=C(C=C3)OCCO4)/O)/C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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